4-Pyridineethanethioamide

Vue d'ensemble

Description

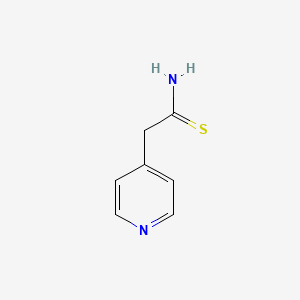

4-Pyridineethanethioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, where the ethanethioamide group is attached to the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineethanethioamide typically involves the reaction of 4-pyridinecarboxaldehyde with thioacetamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the thioamide by the action of thioacetamide. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Pyridineethanethioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated pyridine derivatives.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

4-Pyridineethanethioamide exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents. Research has shown that compounds containing the pyridine nucleus, especially when combined with thioamide functionalities, can enhance their antimicrobial efficacy. For instance, studies have demonstrated that pyridine-based compounds can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing improved activity against resistant strains .

Antiviral Effects

The compound also shows promise as an antiviral agent. The structural features of this compound allow it to interact effectively with viral proteins, potentially inhibiting their function. This is particularly relevant in the context of emerging viral threats, where novel antiviral compounds are urgently needed .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Its ability to modulate biological pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Studies have highlighted the potential of nitrogen-containing heterocycles in targeting cancer cells, with pyridine derivatives being a focal point due to their favorable pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various concentrations, revealing that certain modifications to the compound significantly increased its antibacterial potency .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 25 | E. coli |

| Modified Derivative A | 10 | S. aureus |

| Modified Derivative B | 5 | Pseudomonas aeruginosa |

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the SARS-CoV-2 virus. The compound showed promising results in vitro, indicating its potential as a therapeutic agent during viral outbreaks .

Mécanisme D'action

The mechanism of action of 4-Pyridineethanethioamide involves its interaction with biological targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pyridinethioamide: Similar structure but lacks the ethanethioamide group.

2-Pyridineethanethioamide: The ethanethioamide group is attached to the second position of the pyridine ring.

4-Pyridinecarboxamide: Contains a carboxamide group instead of a thioamide group.

Uniqueness

4-Pyridineethanethioamide is unique due to the presence of both the pyridine ring and the ethanethioamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

4-Pyridineethanethioamide, also known as 2-pyridinethioamide, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

This compound has the following chemical formula:

- Empirical Formula : C6H6N2S

- Molecular Weight : 138.19 g/mol

- CAS Number : 5346-38-3

The structure features a pyridine ring with a thioamide group, which is significant for its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. A systematic review highlighted various pyridine derivatives, including this compound, showcasing their efficacy against several pathogens. The following table summarizes the antimicrobial activity of related pyridine compounds:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| This compound | Escherichia coli | 15 μg/mL |

| Diquaternary Pyridine Salts | Pseudomonas aeruginosa | Varies (effective at low concentrations) |

| Pyridine-4-aldoxime Salts | Candida albicans | 20 μg/mL |

The antimicrobial action of pyridine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. For instance, studies indicate that the thioamide group enhances the binding affinity of these compounds to bacterial proteins, leading to increased potency against resistant strains.

Antiviral Activity

Recent investigations into the antiviral properties of pyridine derivatives have revealed promising results, particularly in the context of viral infections such as COVID-19. Research indicates that compounds similar to this compound can inhibit viral replication by interfering with viral entry mechanisms and disrupting viral protein synthesis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Furdui et al. synthesized a series of pyridine derivatives, including this compound, and tested them against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in growth observed at concentrations as low as 15 μg/mL .

-

Antiviral Activity Against SARS-CoV-2 :

- In a study focusing on antiviral agents during the COVID-19 pandemic, researchers evaluated the efficacy of various pyridine derivatives. They found that this compound showed competitive inhibition of viral entry into host cells, demonstrating potential as a therapeutic agent in treating viral infections .

Propriétés

IUPAC Name |

2-pyridin-4-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBSELKNDFNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202920 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-38-7 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINEETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.